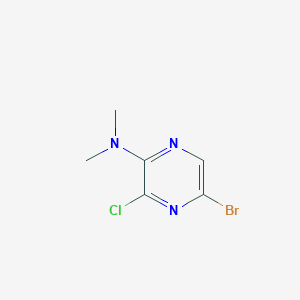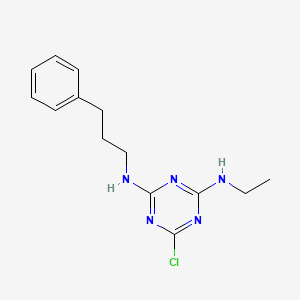
(2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid: is an organic compound that features two boronic acid groups attached to a phenylene ring substituted with two dodecyloxy groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of (2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid typically involves the following steps:
Starting Materials: The synthesis begins with 2,5-dihydroxy-1,4-phenylene, which is reacted with dodecyl bromide in the presence of a base such as potassium carbonate to form 2,5-bis(dodecyloxy)-1,4-phenylene.
Boronic Acid Formation: The intermediate is then subjected to a borylation reaction using a boronic acid derivative, such as bis(pinacolato)diboron, in the presence of a palladium catalyst and a base like potassium acetate. This results in the formation of this compound.
Industrial Production Methods:
Analyse Chemischer Reaktionen
Types of Reactions:
Oxidation: (2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid can undergo oxidation reactions to form corresponding boronic esters or acids.
Substitution: The compound can participate in substitution reactions, particularly in the presence of electrophiles, leading to the formation of various substituted derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and sodium periodate.
Substitution: Electrophilic reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Boronic esters or acids.
Substitution: Substituted phenylene derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Chemistry:
Organic Synthesis: The compound is used as a building block in the synthesis of complex organic molecules.
Catalysis: It can serve as a ligand in catalytic reactions, enhancing the efficiency of various transformations.
Biology:
Bioconjugation: The boronic acid groups can form reversible covalent bonds with diols, making it useful in bioconjugation and sensor applications.
Medicine:
Drug Delivery: The compound’s ability to form reversible bonds with sugars and other biomolecules makes it a potential candidate for targeted drug delivery systems.
Industry:
Materials Science: It is used in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Wirkmechanismus
The mechanism by which (2,5-Bis(dodecyloxy)-1,4-phenylene)diboronic acid exerts its effects involves the interaction of its boronic acid groups with various molecular targets. These interactions can lead to the formation of reversible covalent bonds with diols and other nucleophiles, facilitating processes such as bioconjugation and catalysis. The molecular pathways involved include the formation of boronate esters and the stabilization of transition states in catalytic reactions.
Vergleich Mit ähnlichen Verbindungen
(2,5-Dimethoxy-1,4-phenylene)diboronic acid: Similar structure but with methoxy groups instead of dodecyloxy groups.
(2,5-Diethoxy-1,4-phenylene)diboronic acid: Similar structure but with ethoxy groups instead of dodecyloxy groups.
Uniqueness:
Hydrophobicity: The presence of long dodecyloxy chains imparts significant hydrophobicity to the compound, affecting its solubility and interactions with other molecules.
Applications: The unique combination of boronic acid groups and long alkyl chains makes it particularly suitable for applications in organic electronics and materials science.
Eigenschaften
CAS-Nummer |
211692-94-3 |
|---|---|
Molekularformel |
C30H56B2O6 |
Molekulargewicht |
534.4 g/mol |
IUPAC-Name |
(4-borono-2,5-didodecoxyphenyl)boronic acid |
InChI |
InChI=1S/C30H56B2O6/c1-3-5-7-9-11-13-15-17-19-21-23-37-29-25-28(32(35)36)30(26-27(29)31(33)34)38-24-22-20-18-16-14-12-10-8-6-4-2/h25-26,33-36H,3-24H2,1-2H3 |
InChI-Schlüssel |
CPPUVZOCMPJFPZ-UHFFFAOYSA-N |
Kanonische SMILES |
B(C1=CC(=C(C=C1OCCCCCCCCCCCC)B(O)O)OCCCCCCCCCCCC)(O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





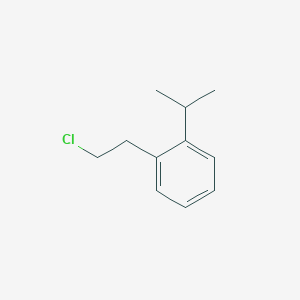

![4,6,7,8-tetrahydro-2H-oxepino[3,4-d]triazol-6-ylmethanamine](/img/structure/B13135478.png)
![[9,9'-Bianthracene]-10-carbonitrile](/img/structure/B13135481.png)
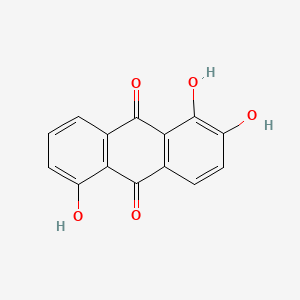
![N-[(2-Chlorophenyl)methyl]-N,N-diphenylanilinium chloride](/img/structure/B13135495.png)
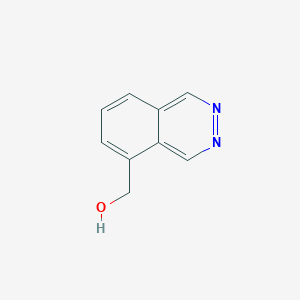
![disodium;[(2R)-3-hexadecanoyloxy-2-hydroxypropyl] phosphate](/img/structure/B13135509.png)
![9-Octadecenoicacid(9Z)-,(1R)-1-[[(1-oxohexadecyl)oxy]methyl]-2-(phosphonooxy)ethylester,sodiumsalt](/img/structure/B13135515.png)
